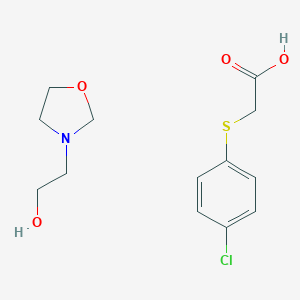
2-(4-chlorophenyl)sulfanylacetic acid;2-(1,3-oxazolidin-3-yl)ethanol
Description
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) is a chemical compound that combines a thioether group with an oxazolidine ring
Properties
CAS No. |
105892-13-5 |
|---|---|
Molecular Formula |
C13H18ClNO4S |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanylacetic acid;2-(1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C8H7ClO2S.C5H11NO2/c9-6-1-3-7(4-2-6)12-5-8(10)11;7-3-1-6-2-4-8-5-6/h1-4H,5H2,(H,10,11);7H,1-5H2 |
InChI Key |
XJQIJANVRFEVNS-UHFFFAOYSA-N |
SMILES |
C1COCN1CCO.C1=CC(=CC=C1SCC(=O)O)Cl |
Canonical SMILES |
C1COCN1CCO.C1=CC(=CC=C1SCC(=O)O)Cl |
Other CAS No. |
105892-13-5 |
Synonyms |
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) typically involves the reaction of 4-chlorothiophenol with acetic acid derivatives and oxazolidineethanol. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as distillation, crystallization, and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the oxazolidine ring or the thioether group.
Substitution: Halogen substitution reactions can occur on the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation agents such as chlorine or bromine can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified oxazolidine rings and thioether groups.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may be used in the study of enzyme interactions and as a probe for understanding biochemical pathways involving thioether and oxazolidine groups.
Medicine
In medicine, ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) could be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) involves its interaction with molecular targets such as enzymes and receptors. The thioether group can form covalent bonds with target proteins, while the oxazolidine ring can interact with specific binding sites, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain sulfur and nitrogen heterocycles and exhibit diverse biological activities.
Oxadiazoles: Similar to oxazolidines, these compounds are used in medicinal chemistry for their pharmacological properties.
Thiadiazoles: These compounds share structural similarities and are known for their wide range of applications in drug discovery.
Uniqueness
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) is unique due to its combination of a thioether group and an oxazolidine ring, which provides distinct chemical and biological properties not found in other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


